Verinurad
Overview
Description
Verinurad is a small molecule that has been used in trials studying the basic science and treatment of Gout, Gout and Hyperuricemia, and Gout and Asymptomatic Hyperuricemia . It is a selective URAT1 inhibitor developed for gout and heart failure by AstraZeneca .
Molecular Structure Analysis
Verinurad has a chemical formula of C20H16N2O2S and an average weight of 348.42 . It belongs to the class of organic compounds known as naphthalenes, which consists of two fused benzene rings .
Physical And Chemical Properties Analysis
Verinurad is a small molecule with a chemical formula of C20H16N2O2S and an average weight of 348.42 . More detailed physical and chemical properties are not available from the search results.
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics : Verinurad has been shown to be rapidly absorbed and exhibit dose-proportional exposure. It effectively reduces serum urate levels and increases urinary uric acid elimination. Studies have demonstrated its tolerability and the absence of serious adverse events at various doses (Shen et al., 2017), (Hall et al., 2018).
Combination Therapy : When combined with allopurinol, verinurad showed enhanced serum urate reduction compared to either drug alone, without significant adverse interactions or safety concerns (Kankam et al., 2018), (Fleischmann et al., 2018).
Metabolism and Disposition : Verinurad is primarily metabolized via uridine diphosphate glucuronosyltransferases (UGTs) and cytochrome P450 (CYP) enzymes. Its major clearance route involves metabolism by UGTs and CYP3A4 and CYP2C8 (Lee et al., 2018).
Drug-Drug Interaction Potential : In vitro assessments suggest a low potential for clinically relevant drug-drug interactions involving verinurad and its metabolites as substrates and inhibitors of metabolizing enzymes and drug transporters (Gopaul et al., 2021).
Effect on QTc Interval : A thorough QT study indicated that verinurad does not induce QTcF prolongation at clinically relevant exposures, suggesting a low cardiac risk associated with its use (Parkinson et al., 2022).
Renal Impairment Considerations : Studies examining verinurad in subjects with varying degrees of renal impairment found that its pharmacokinetic and pharmacodynamic profiles are affected by renal function. However, it was well tolerated across different stages of renal impairment (Smith et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-20(2,19(23)24)25-18-9-10-22-12-17(18)16-8-7-13(11-21)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBOLPLTQDKXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Verinurad | |
CAS RN |
1352792-74-5 | |
Record name | Verinurad [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352792745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verinurad | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11873 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VERINURAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12WJ62D047 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.